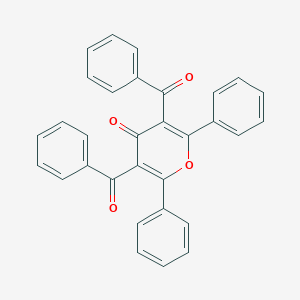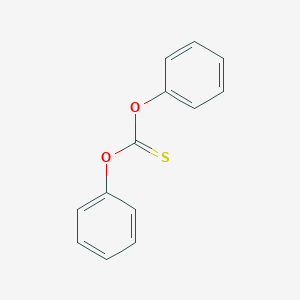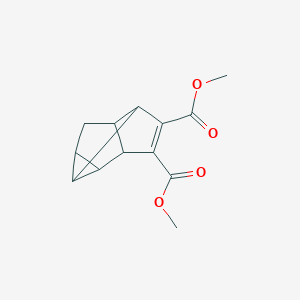
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide, also known as clozapine N-oxide (CNO), is a synthetic compound that has gained significant attention in the field of neuroscience. CNO is a chemical compound that is structurally similar to clozapine, a well-known antipsychotic drug. However, CNO has unique properties that make it an ideal tool for studying neural circuits and behavior in animal models.
Mécanisme D'action
CNO acts as a ligand for the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that are not activated by endogenous ligands but can be activated by exogenous ligands such as CNO. When CNO binds to DREADDs, it triggers a signaling cascade that alters the activity of specific neurons in the brain.
Biochemical and Physiological Effects:
CNO has been shown to have a wide range of biochemical and physiological effects on the brain. It can activate or inhibit specific neural circuits, leading to changes in behavior, cognition, and emotion. CNO has also been shown to modulate neurotransmitter release, synaptic plasticity, and gene expression in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CNO in lab experiments is its specificity. CNO only activates DREADDs that are expressed in specific neurons, allowing researchers to selectively manipulate neural circuits and behavior. CNO is also relatively safe and well-tolerated in animals, with few reported side effects. However, there are some limitations to using CNO. For example, CNO has a relatively short half-life in the body, which can limit its effectiveness in long-term experiments. Additionally, CNO can have off-target effects on other receptors in the brain, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving CNO. One area of interest is the development of new DREADDs that are more specific and effective than current versions. Another area of interest is the use of CNO in combination with other techniques such as optogenetics and calcium imaging to study neural circuits and behavior. Additionally, CNO could be used to investigate the role of specific neural circuits in disease states such as addiction, depression, and anxiety. Overall, CNO has the potential to be a valuable tool for understanding the complex workings of the brain and developing new treatments for neurological disorders.
Méthodes De Synthèse
CNO can be synthesized through a multi-step process involving the reaction of 5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide with N-chlorosuccinimide, followed by reaction with dimethylamine and oxidation with hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
CNO has become a popular tool for studying neural circuits and behavior in animal models. It is commonly used in optogenetic and chemogenetic experiments to activate or inhibit specific neurons in the brain. CNO can be administered orally or through injection, and its effects can be monitored through behavioral assays or electrophysiological recordings.
Propriétés
Numéro CAS |
110160-82-2 |
|---|---|
Nom du produit |
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide |
Formule moléculaire |
C17H17NO3S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N,N-dimethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C17H17NO3S/c1-18(2)17(19)16-15-10-6-5-9-14(15)13-8-4-3-7-12(13)11-22(16,20)21/h3-10,16H,11H2,1-2H3 |
Clé InChI |
ZTYDDYSLKHCUNY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
SMILES canonique |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)








![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)

